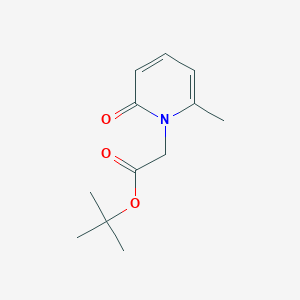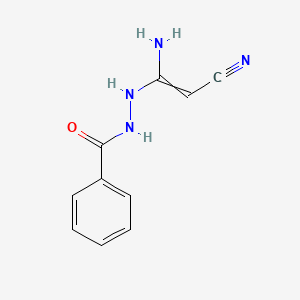-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11740768.png)
[(furan-2-yl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a compound that combines two distinct heterocyclic structures: furan and pyrazole. The furan ring is known for its aromatic properties and biological activities, while the pyrazole ring is often found in various pharmacologically active compounds. This combination makes (furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine a compound of interest in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazines with 1,3-diketones.
Coupling of Furan and Pyrazole Rings: The final step involves coupling the furan and pyrazole rings through a suitable linker, such as a methyl group, under specific reaction conditions.
Industrial Production Methods
Industrial production of (furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: Both the furan and pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products
Oxidation: Furan-2-carboxylic acid.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted furan and pyrazole derivatives.
Scientific Research Applications
(furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of (furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring may interact with aromatic residues in the active site of enzymes, while the pyrazole ring can form hydrogen bonds with amino acid residues. This dual interaction can lead to inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simple furan derivative with similar aromatic properties.
1-methyl-5-(trifluoromethyl)-1H-pyrazole: A pyrazole derivative with similar pharmacological activities.
Uniqueness
(furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to its combination of furan and pyrazole rings, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C11H12F3N3O |
|---|---|
Molecular Weight |
259.23 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C11H12F3N3O/c1-17-10(11(12,13)14)8(6-16-17)5-15-7-9-3-2-4-18-9/h2-4,6,15H,5,7H2,1H3 |
InChI Key |
QGTCLBRTQKDMIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)CNCC2=CC=CO2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-Dimethyl-6-(3-phenylprop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11740700.png)


![2-[(dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B11740713.png)


amine](/img/structure/B11740727.png)
![[2-(diethylamino)ethyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740739.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740757.png)
![4-[6-(2-Aminopyrimidin-4-yl)-3-methoxypyridin-2-yl]pyrimidin-2-amine](/img/structure/B11740761.png)
![(3-ethoxypropyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740762.png)
![(3-ethoxypropyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740773.png)

